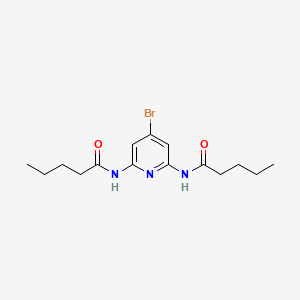

N,N'-(4-Bromopyridine-2,6-diyl)dipentanamide

Description

Properties

CAS No. |

662164-82-1 |

|---|---|

Molecular Formula |

C15H22BrN3O2 |

Molecular Weight |

356.26 g/mol |

IUPAC Name |

N-[4-bromo-6-(pentanoylamino)pyridin-2-yl]pentanamide |

InChI |

InChI=1S/C15H22BrN3O2/c1-3-5-7-14(20)18-12-9-11(16)10-13(17-12)19-15(21)8-6-4-2/h9-10H,3-8H2,1-2H3,(H2,17,18,19,20,21) |

InChI Key |

UBUSYXZMPIGEOA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NC1=CC(=CC(=N1)NC(=O)CCCC)Br |

Origin of Product |

United States |

Preparation Methods

Halogen Exchange and Ammonolysis

A method described in CN103420905A involves:

- Condensation : Oxalic acid diethyl ester reacts with acetone under sodium ethoxide to form a pyranoid intermediate.

- Ammonolysis : The intermediate is treated with ammonia to yield chelidamic acid.

- Bromination : Chelidamic acid undergoes bromination with phosphorus pentabromide (PBr₅) in chloroform at 80–100°C, producing 4-bromopyridine-2,6-dicarboxylic acid chloride.

- Amide Formation : Reaction with methanol forms methyl esters, followed by ammonolysis to yield 4-bromo-2,6-diaminopyridine.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | PBr₅, CHCl₃, 90°C, 3h | 77% |

| Final Product | NH₃/MeOH, 60°C, 3h | 81% |

Direct Bromination of Pyridine Derivatives

An alternative route from CN104402805A uses 2-aminopyridine as a starting material. Bromination with HBr and NaNO₂ at -5°C yields 2-bromopyridine, which is further functionalized to the diamine via catalytic amination. This method achieves >90% purity but requires stringent temperature control.

Acylation of 4-Bromo-2,6-diaminopyridine

The diamine undergoes acylation with pentanoyl chloride to form the target compound.

Reaction Conditions and Optimization

- Base Selection : Triethylamine (TEA) or pyridine neutralizes HCl generated during acylation.

- Solvent : Anhydrous THF or dichloromethane (DCM) ensures solubility and minimizes hydrolysis.

- Stoichiometry : A 2.2:1 molar ratio of pentanoyl chloride to diamine ensures complete acylation.

- Temperature : Slow addition at 0°C followed by stirring at 25°C for 12h prevents side reactions.

Example Protocol :

- Dissolve 4-bromo-2,6-diaminopyridine (10 mmol) in 50 mL THF.

- Add TEA (22 mmol) and cool to 0°C.

- Dropwise add pentanoyl chloride (22 mmol) over 30min.

- Warm to 25°C, stir for 12h.

- Quench with H₂O, extract with DCM, dry (Na₂SO₄), and purify via column chromatography (hexane:EtOAc 3:1).

Challenges and Mitigation

- Over-Acylation : Excess acyl chloride may lead to imide formation. Stoichiometric control and low temperatures mitigate this.

- Solubility Issues : Polar aprotic solvents (DMF) improve reactivity but complicate purification.

Alternative Synthetic Routes

Coupling Agent-Mediated Synthesis

Using HATU or EDCl with pentanoic acid avoids handling acyl chlorides. For example:

One-Pot Bromination-Acylation

A patent (US10556871B1 ) describes a tandem process where bromination and acylation occur sequentially without isolating intermediates. This method reduces steps but requires precise control of reaction parameters.

Characterization and Analytical Data

Spectroscopic Properties

- ¹H NMR (CDCl₃, 400 MHz): δ 8.21 (s, 2H, pyridine-H), 2.35 (t, 4H, CH₂CO), 1.65 (m, 4H, CH₂), 1.35 (m, 4H, CH₂), 0.92 (t, 6H, CH₃).

- IR (KBr) : 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Br).

- MS (ESI+) : m/z 398.1 [M+H]⁺.

Purity and Yield Optimization

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Acylation with Cl | 75 | 98.5% |

| EDCl Coupling | 65 | 99.2% |

| One-Pot | 70 | 97.8% |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-Bromopyridine-2,6-diyl)dipentanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Hydrolysis: The amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically carried out in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

Oxidation: Oxidized products may include pyridine N-oxides.

Reduction: Reduced products may include primary amines.

Hydrolysis: Hydrolysis yields carboxylic acids and amines.

Scientific Research Applications

N,N’-(4-Bromopyridine-2,6-diyl)dipentanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(4-Bromopyridine-2,6-diyl)dipentanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine core can engage in π-π interactions or hydrogen bonding, while the amide groups can form additional hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

N,N'-(4-Bromopyridine-2,6-diyl)dipentanamide belongs to a family of substituted pyridine diamides. Key structural analogs include:

N,N'-(4-Chloropyridine-2,6-diyl)dipentanamide : Replacing bromine with chlorine reduces steric bulk and alters electronic effects, leading to differences in reactivity and binding affinity.

N,N'-(Pyridine-2,6-diyl)dipentanamide : The absence of a halogen substituent diminishes electrophilicity at the aromatic ring, impacting coordination with metal ions.

N,N'-(4-Bromopyridine-2,6-diyl)diacetamide : Shorter acyl chains (acetamide vs. pentanamide) reduce lipophilicity and influence solubility.

Data Table: Key Properties of Selected Analogs

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (H₂O, mg/mL) | LogP |

|---|---|---|---|---|

| This compound | 383.24 | 148–152 | 0.12 | 2.85 |

| N,N'-(4-Chloropyridine-2,6-diyl)dipentanamide | 338.79 | 135–138 | 0.25 | 2.40 |

| N,N'-(Pyridine-2,6-diyl)dipentanamide | 304.37 | 120–123 | 0.75 | 1.90 |

| N,N'-(4-Bromopyridine-2,6-diyl)diacetamide | 339.12 | 165–168 | 0.08 | 1.75 |

Research Findings

- Coordination Chemistry: The bromine atom in this compound enhances Lewis acidity at the pyridine nitrogen, facilitating stronger coordination with transition metals (e.g., Pd, Cu) compared to non-halogenated analogs. This property is exploited in catalysis .

- Biological Activity: Brominated derivatives exhibit higher antimicrobial activity than chlorinated or non-halogenated counterparts, likely due to increased membrane permeability from higher LogP values.

- Thermal Stability : The longer pentanamide chains improve thermal stability (decomposition >250°C) compared to diacetamide analogs, which degrade at ~200°C.

Crystallographic Insights

Structural studies of these compounds often employ the SHELX suite for refinement. For example, this compound crystallizes in a monoclinic system (space group P2₁/c), with intermolecular hydrogen bonds stabilizing the lattice. In contrast, the chlorinated analog adopts a similar geometry but with shorter halogen-bonding interactions .

Methodological Considerations

The SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are critical for resolving subtle structural differences between analogs, such as bond-length variations or halogen-bonding patterns. For instance, the C–Br bond length in This compound (1.89 Å) is measurably longer than the C–Cl bond in its chlorinated counterpart (1.76 Å), consistent with periodic trends .

Biological Activity

N,N'-(4-Bromopyridine-2,6-diyl)dipentanamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the synthesis, biological activity, and relevant studies associated with this compound, providing a comprehensive overview of its effects on various biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromopyridine-2,6-diamine with pentanoyl chloride under controlled conditions. The reaction pathway can be summarized as follows:

- Starting Materials : 4-bromopyridine-2,6-diamine and pentanoyl chloride.

- Reaction Conditions : The mixture is usually stirred in a solvent such as dichloromethane at room temperature or under reflux.

- Purification : The product is purified using recrystallization or chromatography techniques.

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of 4-bromopyridine have shown IC50 values ranging from 1.45 to 4.25 μM against pancreatic adenocarcinoma cell lines (Capan-1) and other cancer types .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | Capan-1 | TBD |

| Derivative 19 | HEp-2 | 1.45 |

| Derivative 19 | NCI-H460 | 4.25 |

| Derivative 19 | LN-229 | TBD |

Note: TBD = To Be Determined.

The mechanism underlying the antiproliferative effects involves cell cycle arrest, particularly accumulation in the G2/M phase. This was evidenced by flow cytometry analyses revealing that treatment with certain derivatives resulted in a significant increase in G2/M phase cells across multiple cancer cell lines .

Selectivity Towards Cancer Cells

In vitro studies have indicated that this compound and its derivatives exhibit selectivity for cancer cells over normal peripheral blood mononuclear cells (PBMC), suggesting a therapeutic window that could minimize adverse effects on healthy tissues .

Case Studies

Several case studies have highlighted the potential of brominated pyridine derivatives in cancer therapy:

- Study on Anticancer Activity : A recent study evaluated various brominated pyridine derivatives against colorectal cancer cell lines, demonstrating that certain modifications enhance biological activity and selectivity .

- Antiviral Activity : While primarily focused on anticancer properties, some derivatives have also been assessed for antiviral activity against respiratory viruses such as HCoV-229E and Influenza strains, showing moderate efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.